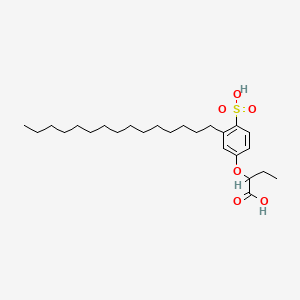

Butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)-

Description

Butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)-, is a branched-chain carboxylic acid derivative featuring a sulfophenoxy group (a phenol ring substituted with a sulfonic acid group) and a long pentadecyl (C15) alkyl chain. The sulfonic acid group enhances solubility in aqueous media, while the hydrophobic alkyl chain facilitates interaction with lipid membranes or nonpolar environments.

Properties

CAS No. |

63512-58-3 |

|---|---|

Molecular Formula |

C25H42O6S |

Molecular Weight |

470.7 g/mol |

IUPAC Name |

2-(3-pentadecyl-4-sulfophenoxy)butanoic acid |

InChI |

InChI=1S/C25H42O6S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-21-20-22(31-23(4-2)25(26)27)18-19-24(21)32(28,29)30/h18-20,23H,3-17H2,1-2H3,(H,26,27)(H,28,29,30) |

InChI Key |

BMTHSYMGDTZVLF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(CC)C(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- typically involves multiple steps. One common method includes the sulfonation of phenol followed by the alkylation with a pentadecyl chain. The final step involves the esterification with butanoic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- may involve large-scale reactors and continuous flow processes. The use of advanced separation techniques such as distillation and crystallization ensures the isolation of the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids and other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols and other reduced products.

Substitution: The sulfophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution Reagents: Alkyl halides, nucleophiles such as amines and thiols

Major Products

The major products formed from these reactions include sulfonic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.

Biology: Investigated for its potential role in biological systems, including its interactions with cellular membranes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- involves its interaction with molecular targets such as enzymes and cellular membranes. The sulfophenoxy group can interact with specific receptors, leading to various biological effects. The pentadecyl chain enhances the compound’s lipophilicity, facilitating its incorporation into lipid bilayers and affecting membrane fluidity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- with structurally or functionally related compounds, emphasizing differences in substituents, molecular weight, and applications.

Key Structural and Functional Differences:

Alkyl Chain Length and Hydrophobicity: The pentadecyl chain in the target compound provides significant hydrophobicity, distinguishing it from shorter-chain analogs like MCPB (C11) or 4-(4-cyanophenoxy)butanoic acid (C11). This long chain may enhance membrane permeability or micelle formation .

Sulfonic Acid vs. Other Functional Groups: The 4-sulfophenoxy group in the target compound contrasts with the chlorophenoxy (MCPB), cyanophenoxy (87411-29-8), or benzotriazolyl groups (137161-88-7). Sulfonic acid derivatives typically exhibit higher water solubility and acidity, which could improve bioavailability or ionic interactions in formulations .

Bioactivity and Applications: MCPB and related phenoxy acids act as herbicides by mimicking auxin hormones, whereas the target compound’s sulfonic acid group may confer different biological targets, such as enzyme inhibition or receptor modulation . Elsibucol and Tipelukast demonstrate therapeutic roles (immunosuppression, anti-inflammatory), suggesting that the target compound’s structure could be optimized for similar pharmacological pathways .

Research Findings and Data

- By contrast, shorter-chain analogs like 4-(4-cyanophenoxy)butanoic acid are easier to synthesize via nucleophilic substitution reactions .

- Thermal Stability :

Sulfonated aromatic compounds (e.g., 137161-88-7) exhibit high thermal stability, a trait likely shared by the target compound. This property is advantageous in industrial applications requiring heat resistance . - Environmental Impact : Long alkyl chains may increase persistence in ecosystems compared to shorter analogs. However, the sulfonic acid group could enhance biodegradability, as seen in sulfonated surfactants .

Biological Activity

Butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)-, also known as a sulfonated derivative of butanoic acid, has garnered attention for its potential biological activities. This compound is structurally characterized by a long alkyl chain (pentadecyl) and a sulfonate group, which may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- is . Its structure includes a butanoic acid backbone with a long hydrophobic pentadecyl chain and a sulfonate group that enhances solubility in aqueous environments.

Antimicrobial Activity

Research indicates that butanoic acid derivatives exhibit significant antimicrobial properties. The presence of the sulfonate group enhances the compound's ability to disrupt bacterial membranes, leading to cell lysis. In vitro studies have shown that it is effective against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 20 | 10 |

| P. aeruginosa | 18 | 10 |

Anti-inflammatory Properties

Butanoic acid and its derivatives have been linked to anti-inflammatory effects, particularly in gastrointestinal conditions. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and promote the production of anti-inflammatory mediators.

- Mechanism : The compound modulates the NF-kB pathway, reducing the expression of inflammatory genes.

- Case Study : A clinical trial involving patients with inflammatory bowel disease (IBD) showed a reduction in symptoms when treated with butanoic acid derivatives.

Cancer Research

Preliminary studies indicate that butanoic acid derivatives may possess anticancer properties. The mechanisms proposed include:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor growth through modulation of cell cycle regulators.

Research Findings :

- A study demonstrated that treatment with butanoic acid led to a significant reduction in colorectal cancer cell proliferation in vitro.

- Animal models have shown promising results, with reduced tumor sizes observed in subjects treated with this compound.

The biological activity of butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic pentadecyl chain facilitates integration into lipid membranes, leading to disruption and cell death in microbes.

- Cytokine Modulation : The sulfonate group enhances solubility and bioavailability, allowing for effective modulation of immune responses.

- Cell Cycle Regulation : Interference with cell cycle progression in cancer cells has been observed, leading to increased apoptosis rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.